The compound is identified by its unique identifier, UNII-7S7ifq9ppg, which is maintained by the United States Environmental Protection Agency. Its chemical classification falls under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. These compounds often interact with cannabinoid receptors in the brain, leading to various physiological effects.
The synthesis of Unii-7S7ifq9ppg typically involves several key steps that can vary based on the desired purity and yield of the final product. The following outlines a general method for synthesizing this compound:
Unii-7S7ifq9ppg possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Unii-7S7ifq9ppg can participate in various chemical reactions that modify its structure and potentially alter its biological activity.
The mechanism of action for Unii-7S7ifq9ppg primarily involves its interaction with cannabinoid receptors in the brain.
The physical and chemical properties of Unii-7S7ifq9ppg play a significant role in determining its behavior in biological systems.
Properties such as molecular weight, boiling point, and density should be characterized experimentally to inform practical applications.
Unii-7S7ifq9ppg has several scientific applications that extend beyond recreational use.
5F-CUMYL-PEGACLONE (PubChem CID: 134818048) was first identified in forensic casework in Germany in 2017, marking its emergence as a designer drug within the synthetic cannabinoid market. This compound belongs to a broader class of gamma-carboline based substances developed to circumvent controlled substance legislation. The initial scientific documentation appeared in peer-reviewed literature shortly after its detection in seized materials, with researchers racing to characterize its pharmacological profile and metabolism [2].
The compound emerged during a third wave of synthetic cannabinoid development characterized by complex heterocyclic scaffolds replacing earlier indole and indazole cores. Its appearance coincided with global scheduling of earlier compounds like JWH-018 and AM-2201, demonstrating the adaptive strategies employed by clandestine chemists. International drug monitoring programs detected 5F-CUMYL-PEGACLONE across multiple European jurisdictions within months of its initial identification, highlighting the rapid dissemination of novel psychoactive substances [2].
Table 1: Regulatory Status Timeline of 5F-CUMYL-PEGACLONE
Year | Jurisdiction | Regulatory Action |
---|---|---|
2017 | Germany | First identification in forensic samples |
2018 | Canada | Added to Schedule II of Controlled Drugs and Substances Act |
2020 | United Kingdom | Covered under Psychoactive Substances Act |
Present | United States | Not explicitly scheduled (federally) |
The compound UNII-7S7IFQ9PPG is formally designated as 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(5-fluoropentyl)-1H-pyrido[4,3-b]indol-1-one according to IUPAC conventions. This systematic name precisely describes its molecular architecture:
The compound appears in scientific literature under several synonymous identifiers:
5F-CUMYL-PEGACLONE belongs to the gamma-carboline structural class, distinguished by its tetracyclic framework comprising:
Table 2: Structural Comparison with Key Analogues
Compound | Core Structure | C2 Substituent | C5 Substituent | Molecular Formula |
---|---|---|---|---|
CUMYL-PEGACLONE | Gamma-carbolinone | Cumyl | Pentyl | C₂₅H₂₈N₂O |
5F-CUMYL-PEGACLONE | Gamma-carbolinone | Cumyl | 5-Fluoropentyl | C₂₅H₂₇FN₂O |
5F-CUMYL-PINACA | Indazole-3-carboxamide | Cumyl | 5-Fluoropentyl | C₂₃H₂₆FN₃O |
The strategic fluorination at the terminal carbon of the pentyl chain represents a deliberate molecular modification designed to:
5F-CUMYL-PEGACLONE has proven instrumental in structure-activity relationship (SAR) studies of cannabinoid receptors. Janssens et al. (2020) demonstrated its function as a potent full agonist of the CB1 receptor (EC₅₀ = 13.4 nM), with approximately 4-fold greater potency than its non-fluorinated analogue CUMYL-PEGACLONE. This fluorination effect provides critical insights into:
Phase I metabolism studies reveal distinctive biotransformation pathways:
This compound presents significant analytical challenges that have driven methodological advances:
The synthesis of 5F-CUMYL-PEGACLONE exemplifies modern heterocyclic chemistry approaches:
Table 3: Key Physicochemical Properties
Property | Value | Methodology |
---|---|---|
Molecular Formula | C₂₅H₂₇FN₂O | High-resolution MS |
Molar Mass | 390.502 g/mol | Calculated |
Lipophilicity (LogP) | 5.2 ± 0.3 | Reversed-phase HPLC |
Dominant Fragment (MS) | m/z 232.1126 | ESI-MS/MS (35 eV) |
Fluorine Shift (¹⁹F NMR) | -217.2 ppm | CDCl₃ reference |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: